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molecular formula C10H18O5 B128787 Isopropyl-tartronic Acid Diethyl Ester CAS No. 24124-04-7

Isopropyl-tartronic Acid Diethyl Ester

Cat. No. B128787
M. Wt: 218.25 g/mol
InChI Key: DWBHBRAQKJBNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03997593

Procedure details

400 g (6.3 mols) of 98 % to 100 % nitric acid are placed in a sulphonating flask, and 10 g (0.05 mols) of isopropyl-malonic acid diethyl ester are added dropwise within 15 minutes at room temperature while stirring. The clear solution is allowed to stand at room temperature for 48 hours. Most of the nitric acid is then carefully removed by evaporation on a rotary evaporator under a water pump vacuum, the residue is distributed between an aqueous potassium hydrogen carbonate solution and a sufficient amount of methylene chloride and is worked up in the usual manner. The methylene chloride phases are again extracted with a small amount of water, dried over sodium sulphate, and the solvent is carefully removed by evaporation in a vacuum. The resulting crude product is distilled in a high vacuum and yields isopropyl-tartronic acid diethyl ester having a B.P. of 65°-67° (0.05 mm of Hg), nD20 = 1.4289.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].[CH2:5]([O:7][C:8](=[O:18])[CH:9]([CH:15]([CH3:17])[CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:6]>>[CH2:5]([O:7][C:8](=[O:18])[C:9]([CH:15]([CH3:16])[CH3:17])([C:10]([O:12][CH2:13][CH3:14])=[O:11])[OH:2])[CH3:6]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C(C)C)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the nitric acid is then carefully removed by evaporation on a rotary evaporator under a water pump vacuum
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride phases are again extracted with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is carefully removed by evaporation in a vacuum
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product is distilled in a high vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(C(O)(C(=O)OCC)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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